molecular formula C7H10O2 B073195 Methyl sorbate CAS No. 1515-80-6

Methyl sorbate

Cat. No.: B073195
CAS No.: 1515-80-6
M. Wt: 126.15 g/mol
InChI Key: KWKVAGQCDSHWFK-DNVGVPOPSA-N
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Description

Methyl sorbate, also known as methyl (2E,4E)-hexa-2,4-dienoate, is an ester of sorbic acid. It is a colorless to light yellow liquid with a fruity, sweet, anise-like odor. The molecular formula of this compound is C7H10O2, and it has a molecular weight of 126.15 g/mol . This compound is commonly used in the food industry as a flavoring agent and preservative due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl sorbate can be synthesized through the esterification of sorbic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorbic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting this compound is purified through distillation. The industrial process is optimized to achieve high yields and purity of the final product .

Comparison with Similar Compounds

Properties

CAS No.

1515-80-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl (2E,4Z)-hexa-2,4-dienoate

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+

InChI Key

KWKVAGQCDSHWFK-DNVGVPOPSA-N

Isomeric SMILES

C/C=C\C=C\C(=O)OC

SMILES

CC=CC=CC(=O)OC

Canonical SMILES

CC=CC=CC(=O)OC

density

0.933-0.938

1515-80-6

physical_description

colourless to light yellow liquid;  fruity, sweet, anise aroma

solubility

Slightly soluble in water;  miscible in oils
soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sorbic acid (1.12 g, 10 mmol) in dry methanol (50 mL) was added dropwise a solution of trimethylsilyl chloride (2M, 12 mL) in CH2Cl2. After stirring for 16 hours, the mixture was concentrated under reduced pressure to give a pale yellow oil that was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.23 g, 99%) as a colourless oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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